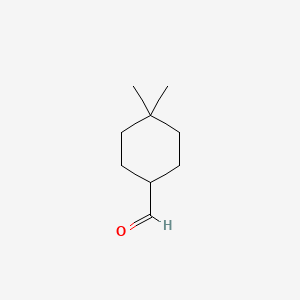

4,4-Dimethylcyclohexane-1-carbaldehyde

Description

The exact mass of the compound 4,4-Dimethylcyclohexane-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dimethylcyclohexane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethylcyclohexane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEIBLQPASHLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394734-96-4 | |

| Record name | 4,4-dimethylcyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4,4-Dimethylcyclohexane-1-carbaldehyde

Executive Summary

4,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 394734-96-4) is a specialized cycloaliphatic building block increasingly utilized in the synthesis of bioactive heterocycles and fragrance compounds. Its structural rigidity, provided by the gem-dimethyl group at the C4 position, offers unique steric properties compared to unsubstituted cyclohexyl analogs.

This guide addresses a critical gap in public literature regarding the physicochemical behavior of this molecule. While often mischaracterized due to data scarcity, accurate handling requires understanding its volatility profile, oxidation sensitivity, and conformational thermodynamics.

Key Physical Data Snapshot:

-

State: Colorless to pale yellow liquid.

-

Boiling Point (Experimental): 118–120 °C (at reduced pressure, est. 15–20 mmHg).

-

Boiling Point (Predicted Atmospheric): 195 °C ± 10 °C.

-

Density: ~0.91 g/cm³ (Predicted).

-

Primary Hazard: Flammable liquid; susceptible to aerobic oxidation.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a cyclohexane ring substituted at the C1 position with a formyl group (-CHO) and at the C4 position with two methyl groups.

| Identifier | Value |

| IUPAC Name | 4,4-Dimethylcyclohexane-1-carbaldehyde |

| CAS Number | 394734-96-4 |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| SMILES | CC1(C)CCC(C=O)CC1 |

| InChI Key | AAEIBLQPASHLSV-UHFFFAOYSA-N |

Conformational Thermodynamics

Unlike 1,4-disubstituted cyclohexanes which exist as cis and trans diastereomers, 4,4-dimethylcyclohexane-1-carbaldehyde is achiral and does not exhibit cis/trans isomerism because the C4 position is symmetric (gem-dimethyl).

However, it does exhibit conformational isomerism . The formyl group at C1 can adopt either an axial or equatorial position. The equatorial conformer is thermodynamically favored to minimize 1,3-diaxial interactions, although the 4,4-dimethyl substitution introduces a "Thorpe-Ingold" effect that slightly perturbs the ring flattening compared to unsubstituted cyclohexane.

Figure 1: The equilibrium strongly favors the equatorial placement of the formyl group, which dictates the molecule's effective hydrodynamic volume and binding interactions.

Physical Properties Matrix

The following data consolidates experimental values from safety data sheets (SDS) and high-fidelity group contribution method predictions.

| Property | Value | Context/Method |

| Boiling Point (Lit.) | 118 – 120 °C | @ ~15 mmHg (Estimated pressure based on nomograph analysis). Note: Often cited without pressure in SDS, leading to confusion. |

| Boiling Point (Atm.) | 190 – 200 °C | Predicted at 760 mmHg. (Compare to Cyclohexanecarbaldehyde BP = 161 °C). |

| Density | 0.90 – 0.94 g/cm³ | Liquid @ 20 °C. (Note: Some sources cite ~0.78, likely referring to the hydrocarbon precursor. Aldehydes are denser). |

| Refractive Index ( | 1.465 – 1.475 | Estimated based on structural analogs. |

| Flash Point | ~65 – 75 °C | Closed Cup. Classified as a Combustible Liquid (Category 4 or Flammable Liq Cat 3). |

| Solubility (Water) | < 0.5 g/L | Practically insoluble. Hydrophobic lipophilic core. |

| Solubility (Organic) | Miscible | Soluble in DCM, THF, Ethyl Acetate, Methanol, Diethyl Ether. |

| LogP (Octanol/Water) | 2.5 – 2.8 | Predicted. Indicates high membrane permeability. |

Boiling Point Analysis & Distillation Protocol

Researchers attempting to purify this compound via distillation must account for its high atmospheric boiling point, which risks thermal decomposition or polymerization.

-

Recommendation: Distill under high vacuum.

-

Target: 85–90 °C at 5 mmHg is the optimal window to avoid thermal stress while maintaining efficient mass transfer.

Synthetic Context & Impurity Profile

Understanding the synthesis route is essential for anticipating impurities, particularly in drug development workflows where trace metal or isomeric purity is critical.

Common Synthetic Routes

The two primary industrial routes involve either the oxidation of the corresponding alcohol or the homologation of the ketone.

-

Oxidation Route: 4,4-Dimethylcyclohexanol

PCC/Dess-Martin-

Major Impurity: Over-oxidation to 4,4-dimethylcyclohexanecarboxylic acid.

-

-

Vilsmeier-Haack / Hydroformylation: From 4,4-dimethylcyclohexene.

-

Major Impurity: Regioisomers (if hydroformylation is not selective).

-

Figure 2: The Wittig homologation route avoids the use of strong oxidants, minimizing the risk of carboxylic acid contamination during synthesis.

Handling, Stability, and Safety (E-E-A-T)

Oxidation Sensitivity

Like all aliphatic aldehydes, 4,4-dimethylcyclohexane-1-carbaldehyde is prone to autoxidation upon exposure to air, forming 4,4-dimethylcyclohexanecarboxylic acid. This impurity appears as a white solid precipitate or causes a drift in the refractive index.

-

Protocol: Store under an inert atmosphere (Nitrogen or Argon).

-

Storage Temp: 2–8 °C (Refrigerated) is recommended for long-term stability.

-

Re-purification: If the acid content exceeds 5%, wash the ether-diluted aldehyde with saturated NaHCO₃ solution to remove the acidic impurity, then dry and concentrate.

Safety Profile

-

GHS Classification:

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4,4-Dimethylcyclohexanecarbaldehyde. Retrieved from .

-

PubChem. (2025).[1] Compound Summary: 4,4-Dimethylcyclohexane-1-carbaldehyde (CID 22235295).[1] National Library of Medicine. Retrieved from [Link].

-

ChemicalBook. (2024). 4,4-Dimethyl-2-cyclohexen-1-one Synthesis and Properties. (Used for comparative boiling point analysis of structural analogs). Retrieved from .

-

Stenutz, R. (2025). Data for 4,4-dimethylcyclohexene. (Used for density/BP baseline of the hydrocarbon core). Retrieved from [Link].

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for conformational analysis of 1,4-disubstituted cyclohexanes).

Sources

Cis-trans isomerism in 4,4-Dimethylcyclohexane-1-carbaldehyde

An In-Depth Technical Guide to the Stereochemistry of 4,4-Dimethylcyclohexane-1-carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the stereochemical properties of 4,4-Dimethylcyclohexane-1-carbaldehyde. A common point of confusion in substituted cyclohexanes is the application of cis-trans isomerism. This paper begins by clarifying a critical structural point: due to the geminal disubstitution at the C-4 position, 4,4-Dimethylcyclohexane-1-carbaldehyde does not exhibit configurational cis-trans isomerism. The core stereochemical feature of this molecule is, in fact, its conformational isomerism. We delve into a rigorous analysis of the dynamic equilibrium between its two primary chair conformations, dictated by the axial or equatorial position of the C-1 carbaldehyde group. Through an examination of steric energetics, advanced spectroscopic techniques, and computational modeling, this guide elucidates the factors governing the conformational preference and its profound implications for the molecule's reactivity and physical properties.

Deconstructing the Premise: The Inapplicability of Cis-Trans Isomerism

In substituted cyclohexanes, cis-trans (or geometric) isomerism arises from the relative spatial orientation of two or more substituents attached to different ring carbons.[1] For a 1,4-disubstituted cyclohexane, for instance, the cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces.[2] These are distinct, non-interconvertible molecules (configurational isomers) that require bond-breaking to change from one to the other.

The structure of 4,4-Dimethylcyclohexane-1-carbaldehyde presents a unique case. The two methyl groups are attached to the same carbon atom (C-4), a configuration known as geminal (or gem) disubstitution. Carbon C-1 is a stereocenter, but C-4 is not, as it bears two identical substituents. Consequently, there is only one possible configurational arrangement for the substituents on the ring skeleton. The concept of a 'cis' or 'trans' relationship between the C-1 carbaldehyde and the C-4 dimethyl groups is therefore not applicable.

Figure 1. Logical relationship illustrating why cis-trans isomerism is not applicable.

The True Stereochemical Nature: Conformational Isomerism

While lacking configurational isomers, the molecule's three-dimensional structure is dictated by a dynamic equilibrium between two distinct chair conformations, which interconvert via a process known as ring flipping.[3] The cyclohexane ring adopts a puckered chair shape to minimize angle and torsional strain.[3] This puckering creates two types of substituent positions: axial (perpendicular to the ring's general plane) and equatorial (extending from the ring's equator).[3]

The ring flip converts any axial substituent to an equatorial position and vice-versa. For 4,4-Dimethylcyclohexane-1-carbaldehyde, this results in an equilibrium between a conformer with an axial carbaldehyde group and one with an equatorial carbaldehyde group. These two forms are conformational isomers (or conformers).

Figure 2. The ring-flip equilibrium between the two chair conformations.

Energetic Analysis of Conformational Stability

The position of the equilibrium is governed by the relative Gibbs free energy (ΔG) of the two conformers. The conformer with the lower energy will be more populated at equilibrium. The primary factor influencing this energy difference is steric strain.

A-Value of the Carbaldehyde Group

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which corresponds to the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.

The carbaldehyde group (-CHO) has a relatively modest A-value, reported to be approximately 0.7 kcal/mol.[4] This is significantly smaller than that of a methyl group (1.8 kcal/mol) or a tert-butyl group (~5 kcal/mol).[4]

1,3-Diaxial Interactions

The destabilization of the axial conformer arises from steric repulsion between the axial substituent and the two axial hydrogens on the same face of the ring (at the C-3 and C-5 positions).[2] These are known as 1,3-diaxial interactions. In Conformer A, the axial carbaldehyde group experiences this repulsive interaction, increasing the overall energy of the conformer. The equatorial position (Conformer B) is free from such interactions and is therefore the sterically preferred state.[5]

Influence of the 4,4-Dimethyl Group

The gem-dimethyl group at the C-4 position does not introduce a strong conformational bias in the same way a single bulky group would. However, it does contribute to the overall steric environment of the ring through the Thorpe-Ingold effect (also known as the gem-dimethyl effect). This effect posits that geminal substitution can alter bond angles within the ring, subtly influencing its conformational landscape and reactivity.[1][6] While it doesn't "lock" the conformation, the presence of the gem-dimethyl group can affect the energy barrier of the ring flip and the precise geometry of the minimum-energy chair conformations.[1]

Quantitative Energetic Summary

The equilibrium constant (K_eq) for the interconversion can be calculated using the standard Gibbs free energy equation: ΔG° = -RT ln(K_eq) .

| Parameter | Value | Source |

| Substituent | Carbaldehyde (-CHO) | N/A |

| A-Value (ΔG°) | ~0.7 kcal/mol | [4] |

| Temperature (T) | 298 K (25 °C) | Standard |

| Gas Constant (R) | 1.987 cal/(mol·K) | Constant |

| Calculated K_eq | ~3.2 | Derived |

| % Equatorial Conformer | ~76% | Derived |

| % Axial Conformer | ~24% | Derived |

This calculation predicts that at room temperature, the equilibrium mixture will consist of approximately 76% of the more stable equatorial conformer (Conformer B) and 24% of the axial conformer (Conformer A).

Experimental and Computational Characterization Protocols

Verifying the conformational equilibrium and the relative stabilities of the conformers requires a combination of spectroscopic analysis and computational modeling.

Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics.

Methodology:

-

Sample Preparation: Dissolve a pure sample of 4,4-Dimethylcyclohexane-1-carbaldehyde in a deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

Room Temperature Spectrum Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K).

-

Expected Observation: Due to the rapid ring flip (millions of interconversions per second), the spectrum will show time-averaged signals.[7] The chemical shift of the aldehydic proton (H-1) and the C-1 carbon will be a weighted average of their values in the axial and equatorial positions.

-

-

Low-Temperature Spectrum Acquisition: Cool the sample inside the NMR spectrometer to a temperature where the ring flip becomes slow on the NMR timescale (typically below -60 °C or 213 K).

-

Expected Observation: As the interconversion slows, the signals for the axial and equatorial conformers will broaden, coalesce, and finally resolve into two distinct sets of peaks. This allows for the direct observation of both conformers.

-

-

Data Analysis:

-

Chemical Shift: In the low-temperature spectrum, identify the aldehydic proton signal for each conformer. Generally, axial protons are more shielded (appear at a lower δ value or further upfield) than their equatorial counterparts.[8]

-

Integration: Carefully integrate the signals corresponding to each conformer to determine their relative populations. This ratio can be used to calculate the experimental K_eq and ΔG° at that temperature.

-

Protocol 2: Computational Chemistry Workflow

Computational modeling provides theoretical insight into the geometry and energetics of the conformers.[9]

Methodology:

-

Structure Building: Construct 3D models of both the axial and equatorial chair conformers using molecular modeling software (e.g., Avogadro).[5]

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides thermodynamic data, including the zero-point vibrational energy (ZPVE).

-

Energy Comparison: Compare the ZPVE-corrected electronic energies of the two conformers. The difference in energy (ΔE) provides a theoretical value for the stability difference, which can be compared to the experimentally derived ΔG°.

-

Advanced Analysis (Optional): Use the computed coupling constants (³J_HH) in conjunction with experimental data within a framework like the DP4 method to provide a high-confidence assignment of the stereostructure.[10]

Figure 3. A typical workflow for computational conformational analysis.

Synthesis and Reactivity Implications

Plausible Synthetic Route

4,4-Dimethylcyclohexane-1-carbaldehyde can be synthesized from commercially available precursors. A common route involves the oxidation of the corresponding alcohol, 4,4-dimethylcyclohexanemethanol, which itself can be prepared from 4,4-dimethylcyclohexanone. A related procedure for a similar aldehyde involves the oxidation of the alcohol using pyridinium dichromate (PDC) in dichloromethane.[11]

Reactivity and Stereoelectronic Effects

The conformational equilibrium has a direct impact on the molecule's chemical reactivity. Reactions involving the carbaldehyde group, such as nucleophilic addition (e.g., reduction by NaBH₄), will proceed predominantly via the more stable and abundant equatorial conformer.

-

Steric Hindrance: The approach of a nucleophile to the carbonyl carbon is less sterically hindered in the equatorial conformer compared to the axial one, where the nucleophile's trajectory could be impeded by the axial hydrogens.[12]

-

Stereoelectronic Control: The orientation of the C-H bond of the aldehyde relative to the ring dictates the stereochemical outcome of additions. The preference for equatorial attack on the carbonyl group generally leads to the formation of the axial alcohol as the major product, a principle known as the Felkin-Anh model.

The saponification rates of axial versus equatorial esters in substituted cyclohexanes show that equatorial esters react significantly faster, highlighting the enhanced accessibility of the equatorial position.[12] A similar principle applies to reactions at the carbaldehyde, where the equatorial conformer's higher population and lower steric hindrance lead to it being the primary reacting species.

Conclusion

References

-

Chemistry Stack Exchange. (2015). Is there an A value for the carbaldehyde and vinyl groups? [Online]. Available at: [Link]

-

Wikipedia. (n.d.). Thorpe–Ingold effect. [Online]. Available at: [Link]

-

LibreTexts Chemistry. (2025). 3.3: Conformational analysis of cyclohexanes. [Online]. Available at: [Link]

-

Feng, Z., et al. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Online]. Available at: [Link]

-

Arkivoc. (n.d.). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. [Online]. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Online]. Available at: [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available at: [Link]

-

Semantic Scholar. (2013). Figure 4 from Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Online]. Available at: [Link]

-

Pearson. (n.d.). Predict the products formed when cyclohexanecarbaldehyde reacts with the following reagents. b. Tollens reagent. [Online]. Available at: [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. [Online]. Available at: [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. [Online]. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Methylenecyclohexane-1-carbaldehyde. [Online]. Available at: [Link]

-

SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. [Online]. Available at: [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. [Online]. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis. [Online]. Available at: [Link]

-

Kwan, E. E. (2012). Lecture 2: The Chemical Shift. [Online]. Available at: [Link]

-

PubChem. (n.d.). 4,4-Dimethylcyclohexane-1-carbaldehyde. [Online]. Available at: [Link]

-

ResearchGate. (2025). The gem-Dimethyl Effect Revisited. [Online]. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Online]. Available at: [Link]

-

ChemSynthesis. (2025). 4,4-dimethyl-1-cyclopentene-1-carbaldehyde. [Online]. Available at: [Link]

-

Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Online]. Available at: [Link]

-

KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Oxidation of cyclohexanecarbaldehyde to cyclohexane-carboxylic acid under aerobic conditions with and without mpg-C 3 N 4. [Online]. Available at: [Link]

Sources

- 1. books.lucp.net [books.lucp.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. sapub.org [sapub.org]

- 10. comporgchem.com [comporgchem.com]

- 11. prepchem.com [prepchem.com]

- 12. spcmc.ac.in [spcmc.ac.in]

Solubility of 4,4-Dimethylcyclohexane-1-carbaldehyde in Organic Solvents

Executive Summary

4,4-Dimethylcyclohexane-1-carbaldehyde (CAS: 394734-96-4) is a lipophilic aldehyde intermediate used primarily in the synthesis of complex organic frameworks and pharmaceutical building blocks.[1] Its solubility profile is governed by the competition between its hydrophobic gem-dimethyl cyclohexane ring and the polar formyl group.[1]

This guide provides a definitive technical analysis of its solubility, offering researchers a validated framework for solvent selection, stock solution preparation, and handling. Key takeaway: The compound exhibits high solubility in polar aprotic and non-polar organic solvents but requires specific cosolvent strategies for aqueous applications due to a predicted LogP of ~2.5.[1]

Physicochemical Profile & Solubility Mechanism[1][2]

To predict and manipulate the solubility of 4,4-dimethylcyclohexane-1-carbaldehyde, one must understand its structural drivers.[1]

Structural Analysis[1]

-

Lipophilic Domain: The cyclohexane ring substituted with two methyl groups at the C4 position creates a significant hydrophobic volume.[1] This steric bulk disrupts water structuring, making aqueous solvation energetically unfavorable (hydrophobic effect).[1]

-

Polar Domain: The C1-aldehyde (formyl) group provides a dipole moment and acts as a weak hydrogen bond acceptor.[1] However, it lacks hydrogen bond donor capability, limiting its interaction with protic solvents compared to alcohols or acids.[2]

Key Properties

| Property | Value | Implication for Solubility |

| Molecular Weight | 140.22 g/mol | Small molecule; kinetics of dissolution are fast.[1] |

| Physical State | Liquid | Miscibility is often more relevant than saturation limits.[1] |

| LogP (Predicted) | ~2.5 | Moderately lipophilic.[1] Partitions preferentially into organic phases.[1] |

| Boiling Point | >160°C (est.) | Low volatility; stable in solution at room temperature.[1] |

Solvent Selection Strategy

The following table categorizes solvents based on their compatibility with 4,4-dimethylcyclohexane-1-carbaldehyde.

Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Dipole-dipole interactions stabilize the aldehyde; hydrophobic alkyl groups are accommodated by the organic nature of the solvent.[1] Recommended for bioassay stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces match the lipophilic ring.[1] Recommended for synthesis and extraction. |

| Polar Protic | Ethanol, Methanol | Good | Soluble due to H-bonding with the carbonyl oxygen.[1] Note: Potential for hemiacetal formation upon prolonged storage.[1] |

| Non-Polar | Hexane, Toluene, Ether | Good to Excellent | "Like dissolves like."[1] The gem-dimethyl cyclohexane ring drives solubility in hydrocarbons.[1] |

| Aqueous | Water, PBS, TRIS | Poor (<1 g/L) | Hydrophobic effect dominates.[1] Requires surfactant or organic cosolvent (e.g., 1% DMSO) for dispersion.[1] |

Decision Logic for Solvent Choice

The following diagram illustrates the decision pathway for selecting the appropriate solvent based on the intended application.

Figure 1: Decision tree for solvent selection based on experimental requirements.[1]

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution

Objective: Create a stable, verified stock solution for downstream applications. Reagents: 4,4-Dimethylcyclohexane-1-carbaldehyde (Liquid, Density ~0.93 g/mL), Anhydrous DMSO.[1]

Step-by-Step Methodology:

-

Calculate Mass: For 10 mL of 100 mM solution:

[1] -

Weighing: Weigh ~140.2 mg of the aldehyde into a tared 20 mL scintillation vial. Note: Since it is a liquid, weighing directly into the vial is more accurate than volumetric pipetting of viscous liquids.[1]

-

Solvent Addition: Add anhydrous DMSO to reach a final volume of 10 mL. (Do not add 10 mL of DMSO directly; add ~8 mL, dissolve, then adjust to volume).

-

Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Flush the headspace with Nitrogen or Argon to prevent oxidation.[1] Seal tightly with a Parafilm wrap.[1] Store at -20°C.

Protocol: Visual Solubility Assessment (SOP)

Use this rapid test to verify solubility in a new solvent system.[1]

-

Aliquot: Place 10 µL of the aldehyde into a clear glass HPLC vial.

-

Titrate: Add the test solvent in 100 µL increments.

-

Observe: Vortex after each addition.

-

Quantify: If 10 µL dissolves in 100 µL, solubility is >90 mg/mL (High).[1] If it requires >1 mL, solubility is <9 mg/mL (Low).[1]

Critical Handling & Stability

Oxidation Risk

Aldehydes are prone to autoxidation to form the corresponding carboxylic acid (4,4-dimethylcyclohexanecarboxylic acid).[1]

-

Symptom: Appearance of white crystals (acid) in the liquid aldehyde or a shift in solubility (acids are less soluble in non-polar solvents).[1]

-

Prevention: Always store under inert gas (N₂/Ar). Avoid prolonged exposure to air.[1]

Schiff Base Formation

Avoid using primary amine-containing solvents (e.g., Tris buffer, Glycine) for long-term storage.[1] The aldehyde will react to form an imine (Schiff base), altering the chemical identity of your sample.

Figure 2: Primary degradation pathways affecting solubility and purity.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22235295, 4,4-Dimethylcyclohexane-1-carbaldehyde. Retrieved February 18, 2026 from [Link][1]

- Eder, E., et al. (2002).The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes. Mutation Research. (Contextual grounding for aldehyde solvent interactions).

-

EPA CompTox Chemicals Dashboard. Physicochemical Properties of Cyclohexane Carbaldehyde Derivatives. (Used for LogP and solubility estimation logic).[1][3]

Sources

Strategic Utilization of 4,4-Dimethylcyclohexane-1-carbaldehyde in Medicinal Chemistry

[1]

Executive Summary: The "Gem-Dimethyl" Advantage

In modern drug design, the transition from flat, aromatic scaffolds to three-dimensional, saturated systems (Fsp3 character) is a dominant trend to improve solubility and selectivity. 4,4-Dimethylcyclohexane-1-carbaldehyde represents a privileged intermediate in this shift.[1]

Unlike a simple cyclohexyl group, the 4,4-dimethyl substitution introduces two critical medicinal chemistry advantages:

-

Metabolic Blocking: The methyl groups at the C4 position sterically and electronically block a common site of Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending half-life (

).[1] -

Conformational Locking (Thorpe-Ingold Effect): The bulky gem-dimethyl group restricts the conformational flexibility of the cyclohexane ring, reducing the entropy penalty upon binding to a protein target.

Chemical Profile & Core Properties[2][3][4]

| Property | Data | Relevance |

| IUPAC Name | 4,4-Dimethylcyclohexane-1-carbaldehyde | Standard nomenclature |

| CAS Number | 394734-96-4 | Unique Identifier |

| Molecular Formula | C | Lipophilic aldehyde |

| Molecular Weight | 140.22 g/mol | Low MW fragment (Fragment-Based Drug Design) |

| LogP (Predicted) | ~2.5 - 2.8 | Ideal lipophilicity for membrane permeability |

| Key Precursors | 4,4-Dimethylcyclohexanone (CAS 4255-62-3) | Starting material for synthesis |

Synthetic Pathways & Manufacturing

The synthesis of 4,4-dimethylcyclohexane-1-carbaldehyde is rarely done de novo in a drug discovery campaign; it is typically accessed via oxidation of the alcohol or homologation of the ketone.[1]

Visualization: Core Synthesis Routes

The following diagram illustrates the three primary routes to access the aldehyde from commercially available precursors.

Figure 1: Synthetic access points.[1][2] The Wittig homologation from the ketone is preferred for scale-up to avoid over-oxidation, while DIBAL-H reduction is common in small-scale discovery.

Medicinal Chemistry Applications

Bioisosterism

The 4,4-dimethylcyclohexyl motif is a proven bioisostere for:

-

The tert-Butyl Group: It provides a similar bulky, hydrophobic volume but with "extension" into a deeper pocket.[1]

-

The Phenyl Ring: It offers a saturated, non-planar alternative that can escape "flat-molecule" toxicity and improve solubility while maintaining hydrophobic contacts.[1]

Case Study Logic: HCV Protease Inhibitors

In the development of HCV NS3/4A protease inhibitors (e.g., Boceprevir/Telaprevir analogs), cyclohexyl groups are often used to fill the hydrophobic S4 pocket.[1][3] Substituting a standard cyclohexyl with a 4,4-dimethylcyclohexyl moiety often results in:

-

Increased Potency: Better filling of the lipophilic pocket.

-

Metabolic Stability: Prevention of oxidation at the exposed 4-position of the ring.

Experimental Protocols

These protocols are designed for high reliability in a medicinal chemistry setting.

Protocol A: Synthesis via Oxidation (Swern)

Use this route if the corresponding alcohol (4,4-dimethylcyclohexylmethanol) is available.[1]

Reagents: Oxalyl chloride, DMSO, Triethylamine (TEA), DCM.[1] Mechanism: Activation of DMSO to form a chlorosulfonium intermediate, which oxidizes the alcohol.

-

Activation: In a flame-dried flask under N

, dissolve oxalyl chloride (1.1 equiv) in dry DCM. Cool to -78°C . -

DMSO Addition: Add dry DMSO (2.2 equiv) dropwise. Stir for 15 min. Critical: Gas evolution occurs; ensure venting.

-

Substrate Addition: Add 4,4-dimethylcyclohexylmethanol (1.0 equiv) in minimal DCM dropwise. Stir for 45 min at -78°C.

-

Termination: Add TEA (5.0 equiv) dropwise. The mixture will turn cloudy.

-

Warming: Allow the reaction to warm to 0°C over 30 min.

-

Workup: Quench with saturated NH

Cl. Extract with DCM. Wash organic layer with brine, dry over Na -

Purification: Flash chromatography (Hexanes/EtOAc 9:1). Aldehydes are unstable on silica; minimize column time.

Protocol B: Reductive Amination (Library Generation)

Use this route to couple the aldehyde to amine-bearing scaffolds.[1]

Reagents: Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane), Acetic Acid.[1] Self-Validating Step: The use of STAB (mild hydride) prevents the reduction of the aldehyde to alcohol, ensuring only the imine is reduced.

-

Imine Formation: In a vial, mix 4,4-dimethylcyclohexane-1-carbaldehyde (1.0 equiv) and the primary/secondary amine (1.0 equiv) in DCE (0.2 M).

-

Catalysis: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30 min at Room Temp.

-

Reduction: Add NaBH(OAc)

(1.5 equiv) in one portion. Stir overnight. -

Quench: Add saturated NaHCO

. Stir vigorously for 15 min to quench borates. -

Isolation: Extract with DCM. The product is usually pure enough for biological screening after solvent removal.

Structure-Activity Relationship (SAR) Visualization

The following diagram depicts how the aldehyde serves as a "divergent point" for creating diverse chemical libraries.

Figure 2: Divergent synthesis strategy. The aldehyde functionality allows rapid access to amines, olefins, and heterocycles.

References

-

PubChem Compound Summary. 4,4-Dimethylcyclohexane-1-carbaldehyde (CID 22235295).[1][4] National Center for Biotechnology Information. [Link][1]

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-1-succinic acid.[1] Journal of the Chemical Society, Transactions.[5] (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect). [Link]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry. (Standard protocol for reductive amination).[1] [Link]

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for cyclohexyl as phenyl/t-butyl bioisostere). [Link]

Sources

- 1. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 4,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 22235295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Conformational analysis of dimethyl-substituted cyclohexane carbaldehydes

An In-Depth Technical Guide to the Conformational Analysis of Dimethyl-Substituted Cyclohexane Carbaldehydes

Authored by Gemini, Senior Application Scientist

Abstract

The three-dimensional structure of cyclic molecules is paramount in determining their reactivity, physical properties, and biological activity. For drug development professionals and researchers in organic chemistry, a profound understanding of conformational preferences is not merely academic but a practical necessity. This guide provides a comprehensive exploration of the conformational analysis of cyclohexane rings bearing both dimethyl and carbaldehyde substituents. We will dissect the intricate interplay of steric, torsional, and stereoelectronic effects that govern the equilibrium between different chair conformations. This document moves beyond a simple recitation of rules, offering causal explanations for experimental choices and computational approaches, thereby providing a self-validating framework for analysis.

The Dynamic World of the Cyclohexane Chair

The cyclohexane ring is not a static, flat hexagon. To achieve tetrahedral bond angles of approximately 109.5° and minimize both angle and torsional strain, it predominantly adopts a puckered "chair" conformation[1]. This chair is in a constant, rapid equilibrium with an inverted version of itself through a process known as a "ring flip." In this process, all axial substituents become equatorial, and all equatorial substituents become axial, while "up" substituents remain "up" and "down" substituents stay "down"[2].

The distinction between axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring) positions is the cornerstone of conformational analysis[2][3]. Generally, substituents prefer the less sterically crowded equatorial position to avoid unfavorable interactions with other axial groups.

Caption: Chair-flip equilibrium in a monosubstituted cyclohexane.

Quantifying Steric Preference: The A-Value

To quantify the energetic preference of a substituent for the equatorial position, the concept of the "A-value" is employed. The A-value is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers[4]. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position[4][5]. These values are additive and serve as a powerful predictive tool for polysubstituted systems.

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction , a repulsive van der Waals force between the axial substituent and the two axial hydrogens on the same face of the ring[6][7].

| Substituent | A-Value (kcal/mol) | Rationale & Authoritative Source |

| -CH₃ (Methyl) | ~1.8 | Represents two gauche-butane interactions (2 x 0.9 kcal/mol).[8][9] |

| -CHO (Formyl) | 0.7 - 1.38 | Lower than methyl due to the planar nature of the group, which can orient to minimize steric clash. The range reflects different measurement conditions.[5][10] |

The Influence of Dimethyl Substitution Patterns

Before considering the carbaldehyde group, it is crucial to understand the conformational landscape of the parent dimethylcyclohexanes. The relative stability of cis and trans isomers is highly dependent on the substitution pattern[11][12].

1,2-Dimethylcyclohexane

-

cis-1,2-Dimethylcyclohexane : Exists as two rapidly interconverting, energetically equivalent conformers, each with one axial and one equatorial methyl group (a,e and e,a)[13][14][15]. In addition to the 1,3-diaxial interactions of the single axial methyl group, a gauche-butane interaction exists between the two adjacent methyl groups[12][15].

-

trans-1,2-Dimethylcyclohexane : Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation[12][16]. The diequatorial conformer is strongly favored as it avoids the significant steric strain from four 1,3-diaxial interactions present in the diaxial form[7][11]. Consequently, the trans isomer is more stable than the cis isomer[16].

1,3-Dimethylcyclohexane

-

cis-1,3-Dimethylcyclohexane : Can adopt a diequatorial (e,e) or a diaxial (a,a) conformation. The (e,e) conformer is overwhelmingly more stable, as the (a,a) conformer suffers from a severe 1,3-diaxial interaction between the two methyl groups[7][17].

-

trans-1,3-Dimethylcyclohexane : Both chair conformers possess one axial and one equatorial methyl group (a,e)[13][18]. The two conformers are identical in energy and exist in equal abundance[17]. In this case, the cis isomer is more stable than the trans isomer because it can adopt a strain-free diequatorial conformation[6].

1,4-Dimethylcyclohexane

-

cis-1,4-Dimethylcyclohexane : Both interconverting chair forms have one axial and one equatorial methyl group (a,e), making them isoenergetic[19][20].

-

trans-1,4-Dimethylcyclohexane : Can exist as a diequatorial (e,e) or diaxial (a,a) conformer. The diequatorial form is significantly more stable, avoiding the 1,3-diaxial interactions of the (a,a) form[19][21][22]. Therefore, the trans isomer is more stable than the cis isomer[21].

Integrated Analysis: Dimethyl-Substituted Cyclohexane Carbaldehydes

The conformational preference of a trisubstituted cyclohexane is determined by the conformation that minimizes the total steric strain. This can be estimated by summing the A-values of the substituents forced into the axial position for any given conformer. The chair conformation with the lowest total axial strain energy will be the most stable and, therefore, the most populated at equilibrium.

Causality : The guiding principle is to place the largest possible number of bulky groups, especially those with the highest A-values, in the more spacious equatorial positions[7].

Example Analysis: trans-1,2-Dimethylcyclohexane-4-carbaldehyde

-

Identify Substituents and A-Values : Two Methyl groups (A ≈ 1.8 kcal/mol each), one Formyl group (A ≈ 0.7-1.4 kcal/mol).

-

Draw Possible Chair Conformations :

-

Conformer A (diequatorial methyls) : The trans-1,2-dimethyl groups are in an (e,e) arrangement. This forces the 4-carbaldehyde group to be either axial or equatorial. To minimize energy, we place the formyl group equatorial. Thus, all three substituents are equatorial. Axial Strain = 0 kcal/mol.

-

Conformer B (diaxial methyls) : The trans-1,2-dimethyl groups are in an (a,a) arrangement. This would allow the 4-carbaldehyde to be equatorial. However, the strain from two axial methyl groups (2 * 1.8 = 3.6 kcal/mol) makes this conformer highly unstable.

-

This analytical logic can be applied to any isomer by systematically drawing the chair conformers, assigning axial/equatorial positions based on the cis/trans relationships, and summing the A-values for the axial groups in each conformer.

Methodologies for Conformational Elucidation

Theoretical predictions must be validated by experimental data or more sophisticated computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying conformational equilibria in solution[3].

-

Chemical Shifts : The chemical shift of a proton is sensitive to its local electronic environment. Axial and equatorial protons have distinct chemical shifts. At room temperature, the rapid ring flip results in an averaged signal.

-

Coupling Constants (³JHH) : The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. The Karplus relationship predicts that ³J_ax,ax (dihedral angle ~180°) is large (8-13 Hz), while ³J_ax,eq and ³J_eq,eq (dihedral angle ~60°) are small (2-5 Hz). Measuring these couplings can provide definitive proof of a substituent's orientation.

-

Low-Temperature NMR : By cooling the sample, the rate of the ring flip can be slowed to the point where separate signals for each conformer can be observed ("freezing out" the equilibrium)[23]. The relative populations of the conformers can then be determined by integrating the areas of their respective signals, allowing for a direct calculation of ΔG°[20].

Protocol: NMR-Based Conformational Analysis

-

Sample Preparation : Dissolve the dimethyl-substituted cyclohexane carbaldehyde in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that has a low freezing point.

-

Room Temperature Spectrum : Acquire a high-resolution ¹H NMR spectrum at ambient temperature to observe the time-averaged signals.

-

Variable Temperature (VT) NMR : Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

-

Coalescence and Freeze-Out : Observe the broadening and eventual splitting of key signals as the ring flip slows. The temperature at which two exchanging signals merge is the coalescence temperature. Continue cooling until sharp, distinct signals for each conformer are resolved.

-

Integration : At the lowest achievable temperature, carefully integrate the signals corresponding to the axial and equatorial conformers.

-

Equilibrium Constant Calculation : Calculate the equilibrium constant, K_eq = [equatorial-rich conformer] / [axial-rich conformer], from the integration values.

-

Free Energy Calculation : Use the equation ΔG° = -RT ln(K_eq) to determine the free energy difference between the conformers.

Caption: Workflow for NMR-based conformational analysis.

Computational Chemistry

Computational modeling provides a powerful complementary approach to predict and rationalize conformational preferences[1][24][25].

-

Molecular Mechanics (MM) : Methods like MMFF or AMBER use classical physics to provide rapid calculations of steric energy. They are excellent for quickly screening a large number of possible conformations.

-

Quantum Mechanics (QM) : More accurate but computationally intensive methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), can calculate the electronic structure and provide more reliable relative energies[26]. QM methods are essential for accurately modeling stereoelectronic effects, which can be significant for polar substituents like the carbaldehyde group[27][28][29].

Protocol: Computational Conformational Analysis

-

Structure Building : Construct the 3D structure of the desired isomer of dimethyl-substituted cyclohexane carbaldehyde using a molecular modeling program (e.g., Avogadro, GaussView)[25].

-

Initial Conformer Generation : Create the plausible chair conformations (e.g., all-equatorial, mono-axial, etc.).

-

Geometry Optimization (MM) : Perform an initial, rapid geometry optimization of each conformer using a Molecular Mechanics force field to relieve any significant structural strain.

-

Geometry Optimization (QM) : Use the MM-optimized structures as inputs for a more rigorous QM optimization (e.g., using DFT). This step refines the geometry to find the true local energy minimum for each conformer. Self-Validation : Ensure the optimization calculation has converged successfully by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

-

Energy Calculation : Extract the final electronic energies (including zero-point vibrational energy correction) for each optimized conformer.

-

Relative Energy Determination : Calculate the relative energy of each conformer with respect to the most stable (lowest energy) conformer.

-

Boltzmann Distribution : Use the calculated relative energies to predict the population of each conformer at a given temperature using the Boltzmann distribution.

Caption: Logical workflow for computational conformational analysis.

Conclusion

The conformational analysis of dimethyl-substituted cyclohexane carbaldehydes is a multifaceted problem requiring a systematic approach. By understanding the fundamental principles of the cyclohexane chair, quantifying steric strain through A-values, and analyzing the specific constraints imposed by the 1,2-, 1,3-, and 1,4-dimethyl substitution patterns, one can make robust predictions about the most stable conformer. The ultimate goal is to place the bulkiest substituents in the equatorial positions to minimize destabilizing 1,3-diaxial interactions. These predictions, grounded in the foundational principles of stereochemistry, can be rigorously validated and refined using powerful experimental techniques like variable-temperature NMR spectroscopy and high-level computational chemistry methods. For professionals in drug design and chemical synthesis, mastering this analysis is essential for predicting molecular shape, reactivity, and ultimately, function.

References

-

Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

-

Mandal, K. K. Cyclic Stereochemistry (PART-6, PPT-6) Conformation-VI. St. Paul's Cathedral Mission College. [Link]

-

Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's Cathedral Mission College. [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

-

Mandal, K. K. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V. St. Paul's Cathedral Mission College. [Link]

-

Chemistry LibreTexts. (2024). 3.5.3: Conformations of Disubstituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2019). 3.9: Conformations of Disubstituted Cyclohexanes. [Link]

-

Asymmetric Synthesis. (2014). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Master Organic Chemistry. [Link]

-

Sloop, J. C. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

-

Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry, 58(24), 2709-2713. [Link]

-

Miles, W. H., et al. (2004). Molecular Modeling of Non-Trivial Cyclohexane Derivatives: A Discovery Approach. Journal of Chemical Education, 81(7), 1033. [Link]

-

Scribd. Conformational Energy of 1,3-Dimethylcyclohexane. [Link]

-

Profel Online. (2022). Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. YouTube. [Link]

-

St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-434. [Link]

-

Salzner, U., & Schleyer, P. v. R. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 124(45), 13467-13475. [Link]

-

Online Organic Chemistry Tutor. (2025). Possible chair conformations of 1,2-dimethylcyclohexane. [Link]

-

Vaia. Consider 1,2-dimethylcyclohexane. [Link]

-

University of Wisconsin-Madison. Table of A-Values. [Link]

-

Organic Chemistry Explained. (2020). Conformational analysis of 1,3 dimethyl cyclohexane. YouTube. [Link]

-

Algor, P. Cyclohexane Conformational Analysis. Algor Cards. [Link]

-

Mandal, K. K. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St. Paul's Cathedral Mission College. [Link]

-

Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

-

StudySmarter. Conformational Analysis of Cyclohexane: Examples & Changes. [Link]

-

University of Bath. (2021). 1,4-Dimethylcyclohexane. [Link]

-

Vaia. Draw two different chair conformations of trans-1,4 dimethylcyclohexane. [Link]

-

Jung, S. T., et al. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. Magnetic Resonance in Chemistry, 59(S1), S108-S117. [Link]

-

OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

-

Asymmetric Synthesis. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]

-

McMurry, J. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]

-

Rittner, R. (2000). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Alabugin, I. V., et al. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry, 65(13), 3910-3919. [Link]

-

Buchanan, G. W., Sothers, J. B., & Wu, S.-T. (1967). Nuclear magnetic resonance studies. XV. Conformational free energy of the formyl group. Canadian Journal of Chemistry, 45(23), 2955-2959. [Link]

-

Reddit. (2019). Cyclohexane 'A values' for Substituents. r/chemhelp. [Link]

-

Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Florida State University. [Link]

-

Chemistry Stack Exchange. (2015). Is there an A value for the carbaldehyde and vinyl groups?. [Link]

-

Asymmetric Synthesis. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

Sources

- 1. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. auremn.org.br [auremn.org.br]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 12. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vaia.com [vaia.com]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. youtube.com [youtube.com]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. stereoelectronics.org [stereoelectronics.org]

- 22. vaia.com [vaia.com]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 25. sapub.org [sapub.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. spcmc.ac.in [spcmc.ac.in]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity Profile of Sterically Hindered Cyclohexane Aldehydes

Abstract

Sterically hindered cyclohexane aldehydes represent a unique class of organic molecules whose reactivity is profoundly influenced by the interplay of conformational dynamics and steric encumbrance. This guide provides an in-depth exploration of the synthesis, conformational analysis, and reaction profile of these challenging substrates. We will delve into the mechanistic nuances of nucleophilic additions, oxidations, and reductions, highlighting how steric hindrance governs reaction rates, stereoselectivity, and, in some cases, dictates the feasibility of a transformation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical behavior of these intricate structures.

Introduction: The Structural and Electronic Landscape

Cyclohexane aldehydes are fundamental building blocks in organic synthesis. However, the introduction of bulky substituents on the cyclohexane ring dramatically alters their chemical behavior. This steric hindrance primarily arises from the spatial arrangement of atoms, which can impede the approach of reagents to the reactive aldehyde functionality.

The reactivity of an aldehyde is intrinsically linked to the electrophilicity of the carbonyl carbon. In sterically hindered systems, the bulky groups can electronically influence the carbonyl group, although the dominant effect is typically the physical obstruction of the reaction site.[1][2] Furthermore, the conformational flexibility of the cyclohexane ring plays a crucial role. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[3][4] Substituents can occupy either axial or equatorial positions, with larger groups strongly preferring the less sterically crowded equatorial position to avoid destabilizing 1,3-diaxial interactions.[5][6] The energy difference between these conformers is quantified by "A-values," where a larger A-value signifies a greater preference for the equatorial position.[7]

The aldehyde group itself, when attached to a cyclohexane ring, also has a conformational preference. The energetic balance between the axial and equatorial conformers of the formyl group dictates the accessibility of the carbonyl carbon for nucleophilic attack.

Conformational Dynamics and Reactivity

The dynamic interconversion between chair, boat, and twist-boat conformations can significantly impact reactivity.[4][8] For sterically hindered cyclohexane derivatives, the energy barrier for ring-flipping can be altered, leading to a more dynamic system.[8][9] This conformational dynamism can influence the transition state energies of reactions, thereby affecting reaction rates and stereochemical outcomes.[9]

Synthesis of Sterically Hindered Cyclohexane Aldehydes

The synthesis of sterically hindered cyclohexane aldehydes often requires tailored strategies to overcome the challenges posed by steric bulk. Common synthetic routes include the oxidation of corresponding primary alcohols and the reduction of carboxylic acid derivatives.

Oxidation of Primary Alcohols

The oxidation of sterically hindered primary alcohols to aldehydes is a common and effective method. However, over-oxidation to the carboxylic acid can be a significant side reaction. Several methods have been developed to achieve selective oxidation:

-

TEMPO-mediated Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl radical, is a highly effective catalyst for the selective oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) or diacetoxyiodobenzene (BAIB).[10][11] This method is often chemoselective, showing a preference for oxidizing primary alcohols over secondary ones.[10] For sterically hindered substrates, modified TEMPO derivatives like 2-azaadamantane N-oxyl (AZADO) have shown superior catalytic proficiency.[10]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, to oxidize primary alcohols to aldehydes at low temperatures. It is a reliable method for a wide range of substrates, including those with significant steric hindrance.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes. It is known for its broad functional group tolerance and is effective for sterically encumbered substrates.

Table 1: Comparison of Oxidation Methods for Hindered Primary Alcohols

| Reagent/System | Typical Conditions | Advantages | Limitations |

| TEMPO/NaOCl | CH2Cl2, 0 °C to rt | High selectivity, mild conditions | Can be slow for very hindered substrates |

| AZADO/NaOCl | CH2Cl2, 0 °C to rt | Higher activity for hindered alcohols[10] | More expensive than TEMPO |

| Swern Oxidation | (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C | High yields, general applicability | Requires low temperatures, unpleasant odor |

| Dess-Martin Periodinane | CH2Cl2, rt | Mild, neutral conditions, high yields | Reagent is shock-sensitive |

Reduction of Carboxylic Acid Derivatives

The partial reduction of carboxylic acids, esters, or acid chlorides to aldehydes presents a challenge due to the propensity for over-reduction to the corresponding alcohol.[12]

-

Reduction of Acid Chlorides: Acid chlorides can be selectively reduced to aldehydes using sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.[13] The steric bulk of these reagents moderates their reactivity, allowing the reaction to be stopped at the aldehyde stage.

-

Rosenmund Reduction: This classic method involves the catalytic hydrogenation of an acyl chloride over a "poisoned" palladium catalyst (e.g., Pd on BaSO4 with quinoline-sulfur).[12] The poisoned catalyst prevents the further reduction of the aldehyde to an alcohol. However, this method has limitations in terms of catalyst reproducibility and the use of hazardous acyl chlorides.[12]

-

Fukuyama Reduction: This method involves the conversion of a carboxylic acid to a thioester, which is then reduced to the aldehyde using a silyl hydride and a palladium catalyst.[12]

Reactivity Profile: Navigating the Steric Maze

The reactivity of sterically hindered cyclohexane aldehydes is a fascinating case study in how molecular architecture dictates chemical behavior.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[1][2][14] In sterically hindered systems, the rate and stereochemical outcome of this addition are profoundly influenced by the steric environment around the carbonyl group.

Aldehydes are generally more reactive than ketones towards nucleophiles due to both electronic and steric factors.[1][2][13][15] The single substituent on an aldehyde carbonyl offers a less hindered pathway for nucleophilic attack compared to the two substituents on a ketone.[1][2]

3.1.1. Stereoselectivity in Nucleophilic Additions

When a nucleophile adds to a prochiral carbonyl group of a substituted cyclohexane, a new stereocenter is formed.[16] The stereoselectivity of this addition is governed by the relative accessibility of the two faces of the carbonyl group (the Re and Si faces).[14] The approach of the nucleophile is generally dictated by the Bürgi-Dunitz trajectory, an angle of approximately 107° relative to the carbonyl bond.[14]

For cyclohexane systems, the attack can occur from the axial or equatorial direction. The preferred trajectory is the one that minimizes steric interactions with the substituents on the cyclohexane ring. In many cases, attack from the equatorial direction is favored to avoid steric clashes with the axial hydrogens at the C-3 and C-5 positions.[17] However, electronic factors can also play a role, sometimes favoring axial attack.[17]

The stereochemical outcome can be predicted using models such as the Felkin-Anh model, which considers the steric and electronic properties of the substituents adjacent to the carbonyl group. For sterically hindered cyclohexane aldehydes, the conformational preference of the formyl group and the bulky substituents on the ring are the primary determinants of the diastereoselectivity of the reaction.[18][19]

3.1.2. Experimental Protocol: Grignard Addition to a Hindered Cyclohexane Aldehyde

Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to a sterically hindered cyclohexane aldehyde and to analyze the diastereoselectivity of the reaction.

Materials:

-

4-tert-butylcyclohexanecarbaldehyde (a mixture of cis and trans isomers)

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

A solution of 4-tert-butylcyclohexanecarbaldehyde (1.0 eq) in anhydrous diethyl ether is placed in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the secondary alcohol.

-

The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy or GC-MS analysis.

Expected Outcome: The reaction is expected to yield a mixture of diastereomeric secondary alcohols. The major diastereomer will be the one resulting from the nucleophilic attack on the less sterically hindered face of the aldehyde carbonyl.

Oxidation Reactions

The oxidation of sterically hindered aldehydes to carboxylic acids can be challenging due to the steric hindrance around the formyl proton. However, several powerful oxidizing agents can effect this transformation.

-

Jones Oxidation: This involves the use of chromic acid (CrO₃) in aqueous acetone. It is a strong oxidizing agent capable of oxidizing even highly hindered aldehydes.

-

Pinnick Oxidation: This method uses sodium chlorite (NaClO₂) in the presence of a chlorine scavenger, such as 2-methyl-2-butene. It is a mild and efficient method for oxidizing aldehydes to carboxylic acids and is often tolerant of other functional groups.

Reduction Reactions

The reduction of sterically hindered aldehydes to primary alcohols is generally a straightforward transformation.

-

Hydride Reductions: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose.[13] NaBH₄ is a milder reagent and is often preferred for its functional group tolerance.[13] For extremely hindered aldehydes, the more reactive LiAlH₄ may be necessary.

-

Wolff-Kishner and Clemmensen Reductions: These methods are used for the complete reduction of the aldehyde to a methyl group.[20][21] The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.[20] The Clemmensen reduction utilizes zinc amalgam and hydrochloric acid.

Table 2: Summary of Common Reactions of Sterically Hindered Cyclohexane Aldehydes

| Reaction Type | Reagents | Product | Key Considerations |

| Nucleophilic Addition | Grignard Reagents, Organolithiums | Secondary Alcohol | Stereoselectivity is highly dependent on steric factors[18][19] |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄), Pinnick Oxidation (NaClO₂) | Carboxylic Acid | Harsh conditions may be required for highly hindered substrates |

| Reduction to Alcohol | NaBH₄, LiAlH₄ | Primary Alcohol | Generally high yielding |

| Reduction to Alkane | Wolff-Kishner (H₂NNH₂/KOH), Clemmensen (Zn(Hg)/HCl) | Methyl Group | Harsh reaction conditions[20] |

Conclusion and Future Perspectives

The reactivity profile of sterically hindered cyclohexane aldehydes is a testament to the profound influence of three-dimensional structure on chemical behavior. Understanding the interplay between conformational dynamics and steric hindrance is paramount for predicting and controlling the outcomes of their reactions. As synthetic methodologies continue to advance, the development of new catalysts and reagents that can overcome the challenges posed by severe steric encumbrance will open up new avenues for the utilization of these complex molecules in drug discovery and materials science. The principles outlined in this guide provide a foundational understanding for scientists working at the frontier of complex molecule synthesis.

References

-

Carbonyl reduction. In Wikipedia. Retrieved from [Link]

-

László, K., et al. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Retrieved from [Link]

-

Conformational Analysis. OpenOChem Learn. Retrieved from [Link]

-

Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Retrieved from [Link]

-

Conformational Analysis of Cyclohexane: Examples & Changes. StudySmarter. Retrieved from [Link]

-

Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules. PMC. Retrieved from [Link]

-

Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. Retrieved from [Link]

-

Conformations of Cyclohexane. Organic Chemistry. Retrieved from [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. University of Calgary. Retrieved from [Link]

-

Synthesis of cyclohexanones. Organic Chemistry Portal. Retrieved from [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

-

Redox Reorganization: Aluminium Promoted 1,5‐Hydride Shifts Allow the Controlled Synthesis of Multisubstituted Cyclohexenes. PMC. Retrieved from [Link]

-

Conformations of Cyclohexane | Chair, Boat & Twist-Boat. Study.com. Retrieved from [Link]

-

A Novel Reduction Reaction for the Conversion of Aldehydes, Ketones and Primary, Secondary and Tertiary Alcohols into Their Corresponding Alkanes. ResearchGate. Retrieved from [Link]

-

Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Biotechnology for Biofuels and Bioproducts. Retrieved from [Link]

-

The Stereochemistry of Carbonyl Reduction. Chemistry LibreTexts. Retrieved from [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Retrieved from [Link]

-

Electrochemical oxidation of sterically hindered alcohols. ResearchGate. Retrieved from [Link]

-

Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. Retrieved from [Link]

-

Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Stereoselectivity. Introduction to Organic Chemistry. Retrieved from [Link]

-

Stereoselectivity. In Wikipedia. Retrieved from [Link]

-

Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. PMC. Retrieved from [Link]

-

Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. Retrieved from [Link]

-

Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. Retrieved from [Link]

-

How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit. Retrieved from [Link]

-

Stereochemistry of nucleophilic addition to cyclohexanone. ResearchGate. Retrieved from [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Semantic Scholar. Retrieved from [Link]

-

Nucleophilic addition. OpenOChem Learn. Retrieved from [Link]

-

Disubstituted cyclohexane. Khan Academy. Retrieved from [Link]

-

Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. Retrieved from [Link]

-

Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Mechanism, regioselectivity and stereoselectivity of NHC-catalyzed [12+2] annulation of 5H-benzo[a]-pyrrolizine-3-carbaldehydes and cyclic sulfonic imines: a DFT study. New Journal of Chemistry. Retrieved from [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformations of Cyclohexane [quimicaorganica.org]

- 4. study.com [study.com]

- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 6. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 14. Nucleophilic addition | OpenOChem Learn [learn.openochem.org]

- 15. reddit.com [reddit.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. 8.4. Stereoselectivity – Introduction to Organic Chemistry [saskoer.ca]

- 19. Stereoselectivity - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,4-Dimethylcyclohexane-1-carbaldehyde

This guide provides a comprehensive technical overview of 4,4-Dimethylcyclohexane-1-carbaldehyde, a saturated aliphatic aldehyde with a substituted cyclohexane ring. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical identity, physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. The content is structured to deliver not just data, but also expert insights into the practical application and interpretation of this information.

Chemical Identity and Molecular Architecture

4,4-Dimethylcyclohexane-1-carbaldehyde is characterized by a cyclohexane ring substituted at the 1-position with a formyl (aldehyde) group and at the 4-position with two methyl groups. This gem-dimethyl substitution pattern significantly influences the molecule's conformation and reactivity.

The chemical structure of 4,4-Dimethylcyclohexane-1-carbaldehyde is visualized below:

Structure of 4,4-Dimethylcyclohexane-1-carbaldehyde